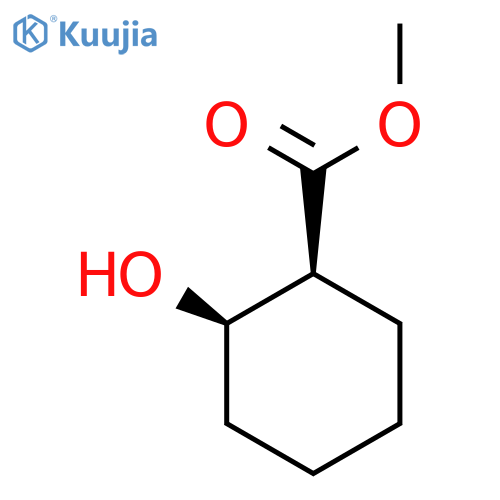Cas no 13375-11-6 (methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate)

13375-11-6 structure
商品名:methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-6820821
- cyclohexanecarboxylic acid, 2-hydroxy-, methyl ester, (1S,2R)-
- methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate
- SCHEMBL10389540
- 13375-11-6
- InChI=1/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s
- methyl (1S,2R)-2-hydroxycyclohexanecarboxylate
-
- インチ: 1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1
- InChIKey: IAJQZEQYGUQTQS-NKWVEPMBSA-N
- ほほえんだ: O[C@@H]1CCCC[C@@H]1C(=O)OC
計算された属性
- せいみつぶんしりょう: 158.094294304g/mol
- どういたいしつりょう: 158.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.5Ų
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6820821-0.05g |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 0.05g |
$252.0 | 2023-07-06 | |
| Enamine | EN300-6820821-10.0g |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 10.0g |
$4667.0 | 2023-07-06 | |
| 1PlusChem | 1P027X64-100mg |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 100mg |
$527.00 | 2023-12-22 | |
| Aaron | AR027XEG-50mg |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 50mg |
$372.00 | 2025-02-15 | |
| Aaron | AR027XEG-100mg |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 100mg |
$542.00 | 2025-02-15 | |
| Enamine | EN300-6820821-0.25g |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 0.25g |
$538.0 | 2023-07-06 | |
| 1PlusChem | 1P027X64-500mg |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 500mg |
$1109.00 | 2023-12-22 | |
| Aaron | AR027XEG-500mg |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 500mg |
$1190.00 | 2025-02-15 | |
| Aaron | AR027XEG-5g |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 5g |
$4353.00 | 2023-12-16 | |
| 1PlusChem | 1P027X64-1g |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
13375-11-6 | 95% | 1g |
$1405.00 | 2023-12-22 |
methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate 関連文献
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
13375-11-6 (methyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate) 関連製品
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 55290-64-7(Dimethipin)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
